![molecular formula C23H17FN4O2S B2909389 2-[3-[[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione CAS No. 690249-60-6](/img/structure/B2909389.png)
2-[3-[[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione
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Description
Synthesis Analysis
The compound can be synthesized through a multi-step process. One approach involves reacting 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine to introduce an amino group. Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzo[de]isoquinoline scaffold with a 4-fluorophenyl , 1,2,4-triazol-3-yl , and sulfanyl group attached. The arrangement of these functional groups determines its properties and interactions .
Chemical Reactions Analysis
The compound’s chemical reactivity depends on the specific functional groups. It can participate in various reactions, including substitution, addition, and condensation reactions. For example, the amino group can form imines or amines, while the sulfur group may engage in thiourea formation .
Mechanism of Action
Target of Action
The compound CBKinase1_011814, also known as 3-(3-{[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione, is likely to target the Casein Kinase 1 (CK1) family . The CK1 family has been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
Based on its potential target, it may interact with ck1 isoforms, leading to changes in the phosphorylation status of key regulatory molecules . This could result in alterations in various cellular processes, including cell cycle progression, transcription, translation, cytoskeletal structure, cell-cell adhesion, and signal transduction .
Biochemical Pathways
The biochemical pathways affected by CBKinase1_011814 would likely be those regulated by CK1. These could include pathways involved in cell cycle regulation, transcription and translation, cytoskeletal dynamics, cell-cell adhesion, and signal transduction . The downstream effects of these pathway alterations would depend on the specific cellular context and the particular CK1 isoform(s) targeted by CBKinase1_011814.
Result of Action
The molecular and cellular effects of CBKinase1_011814’s action would likely be diverse, given the wide range of processes regulated by CK1. These could include changes in cell cycle progression, alterations in gene expression, modifications to the cytoskeleton, changes in cell-cell adhesion, and alterations in signal transduction .
properties
IUPAC Name |
2-[3-[[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O2S/c24-16-10-8-15(9-11-16)20-25-23(27-26-20)31-13-3-12-28-21(29)17-6-1-4-14-5-2-7-18(19(14)17)22(28)30/h1-2,4-11H,3,12-13H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFFODFXUOIGOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCSC4=NNC(=N4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione |
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